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Introduction

Ghrelin, a peptide hormone primarily secreted by the stomach, plays a crucial role in regulating
appetite, energy homeostasis, and growth hormone release. Its effects are mediated through
the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. To
elucidate the physiological functions of the ghrelin system and to identify potential therapeutic
targets for metabolic and neuroendocrine disorders, the development of animal models with a
disrupted ghrelin signaling pathway is indispensable. This document provides detailed
application notes and protocols for the creation and characterization of ghrelin receptor
knockout (GHSR-KO) rat models using CRISPR/Cas9 technology.

Section 1: Generation of Ghrelin Receptor Knockout
Rats using CRISPR/Cas9

The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted genome
editing. This section outlines the protocol for generating GHSR knockout rats by deleting a
critical exon of the Ghsr gene.

Experimental Workflow
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The overall workflow for generating GHSR-KO rats involves several key steps, from the design
of guide RNAs to the identification of founder animals.
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Caption: Experimental workflow for generating GHSR knockout rats.

Protocol: CRISPR/Cas9-Mediated Knockout of Rat Ghsr

1.2.1 sgRNA Design and Synthesis

Successful gene knockout depends on the design of highly specific and efficient single guide
RNAs (sgRNAS).

o Target Selection: Target a critical exon of the rat Ghsr gene (e.g., Exon 1, which contains the
start codon) to ensure a complete loss of function.

o sgRNA Design Tools: Utilize online tools such as CHOPCHOP or CRISPOR to design
sgRNAs with high on-target scores and low off-target potential.[1]

» Validated sgRNA Sequences: A previously validated study utilized the following sgRNA
sequences to flank Exon 1 of the rat Ghsr gene[2][3]:

o Upstream pair:
» gRNA 1: 5-GTCACCAACACCTGCTCCGA-3'

= gRNA 2: 5'-GCTTAGGCCAGGACCAGGGT-3'
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o Downstream pair:
» gRNA3: 5-GTTCTGACTCCAGGCAGCAC-3'

= gRNA 4: 5-GGCAGAGAAAGACAGAGACT-3'

¢ Synthesis: Synthesize the designed sgRNAs using a commercially available in vitro
transcription Kit.

1.2.2 Preparation of Cas9 and Microinjection Mix

e Cas9: Use either Cas9 mRNA or purified Cas9 protein. Cas9 protein is often preferred for
higher efficiency and reduced mosaicism.

e Microinjection Buffer: Prepare a sterile, microinjection-grade buffer (e.g., TE buffer, pH 7.5).

e Microinjection Mix: Prepare a final concentration of 20-50 ng/pL of Cas9 mRNA/protein and
10-25 ng/uL of each sgRNA in the microinjection buffer.

1.2.3 Microinjection and Embryo Transfer

o Zygote Collection: Collect zygotes from superovulated female Wistar or Sprague-Dawley
rats.

» Microinjection: Inject the Cas9/sgRNA mixture into the cytoplasm or pronucleus of the
collected zygotes.

» Embryo Transfer: surgically transfer the microinjected zygotes into the oviducts of
pseudopregnant surrogate female rats.

Section 2: Validation of Ghrelin Receptor Knockout

Thorough validation is critical to confirm the successful knockout of the Ghsr gene at the
genomic, mRNA, and protein levels.

Genotyping of Founder Animals

2.1.1 DNA Extraction
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Collect a small tail biopsy (1-2 mm) from 2-3 week old pups.

Extract genomic DNA using a commercial DNA extraction kit following the manufacturer's
protocol.

2.1.2 PCR-Based Genotyping

o Primer Design: Design primers flanking the targeted deletion region. The wild-type allele will
produce a larger PCR product than the knockout allele.

» Validated Genotyping Primers: The following primers have been successfully used to identify
a deletion in the rat Ghsr gene[3]:

o Forward Primer: 5-CCTAGGCTTCTCACTTCTCCCTTTC-3'

o Reverse Primer: 5-GCAGAGAAAGACAGAGACTTGAGAGAC-3'
e Expected PCR Product Sizes:

o Wild-Type (WT): ~1063 bp

o Heterozygous (Het): Both ~1063 bp and ~217 bp products

o Homozygous Knockout (KO): ~217 bp
» PCR Protocol:

o Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the
forward and reverse primers.

o Add 100-200 ng of genomic DNA to each reaction.
o Perform PCR using the following cycling conditions:
» Initial denaturation: 95°C for 3 minutes
» 35 cycles of:

» Denaturation: 95°C for 30 seconds
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» Annealing: 60°C for 30 seconds

» Extension: 72°C for 1 minute
s Final extension: 72°C for 5 minutes

o Analyze the PCR products by agarose gel electrophoresis.
2.1.3 Sanger Sequencing

To confirm the precise nature of the deletion, purify the PCR products from the knockout allele
and submit them for Sanger sequencing.

Validation of GHSR mRNA Expression

2.2.1 RNAscope® in situ Hybridization

RNAscope® is a highly sensitive and specific method to visualize mRNA expression in tissue
sections.

o Tissue Preparation: Perfuse rats with 4% paraformaldehyde (PFA) and collect brains. Post-
fix the brains in 4% PFA overnight, followed by cryoprotection in sucrose solutions. Section
the brains on a cryostat.

» Probe: Use a specific RNAscope® probe targeting the rat Ghsr mRNA.

o Protocol: Follow the manufacturer's detailed protocol for the RNAscope® assay. This
typically involves a series of hybridization and signal amplification steps.

o Expected Results: Abundant Ghsr mRNA signal should be observed in the hypothalamus
and other brain regions of wild-type rats, with no signal detected in knockout rats.[3][4]

Validation of GHSR Protein Expression and Function

2.3.1 Western Blot Analysis

e Tissue Homogenization: Dissect brain regions known to express GHSR (e.g., hypothalamus,
pituitary) and homogenize in RIPA buffer supplemented with protease inhibitors.
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o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate 20-30 ug of protein per lane on an SDS-PAGE gel and
transfer to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1
hour at room temperature.

o Incubate the membrane with a primary antibody specific for GHSR overnight at 4°C.

o Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Expected Results: A specific band corresponding to the molecular weight of GHSR should be
present in wild-type samples and absent in knockout samples.

2.3.2 Functional Assay: Growth Hormone Response to Ghrelin

A key functional validation is to assess the responsiveness of the knockout animals to ghrelin
administration.

e Protocol:
o Fast rats for a short period (e.g., 4-6 hours).
o Administer acyl-ghrelin (e.g., 10 nmol/kg, intraperitoneally) or saline as a control.

o Collect blood samples via tail vein or cardiac puncture at baseline and 15-30 minutes post-
injection.

o Measure plasma growth hormone (GH) concentrations using a commercially available
ELISA or RIA Kit.
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o Expected Results: Wild-type rats should exhibit a significant increase in plasma GH levels
following ghrelin administration, while GHSR-KO rats will show no response.[3][4]

Section 3: Phenotypic Characterization of GHSR
Knockout Rats

GHSR knockout rats exhibit distinct metabolic and behavioral phenotypes compared to their
wild-type littermates. This section provides protocols for key phenotyping experiments and
summarizes expected quantitative data.

Metabolic Phenotyping

3.1.1 Body Weight and Food and Water Intake
e Protocol:
o House rats individually.
o Measure body weight daily or weekly at the same time of day.

o Measure food and water intake daily by weighing the food hopper and water bottle.
Account for any spillage.

o Data Presentation:
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. High-Fat Diet
Parameter Genotype Chow Diet Reference
(HFD)
) Normal growth Significant
Body Weight WT i ) [5][6]
curve weight gain
Attenuated
Significantly weight gain
KO [41[5][6]
lower than WT compared to WT
on HFD
Daily Food ] Increased caloric
WT Normal intake ) [5][6]
Intake intake
o Reduced intake
Significantly
KO compared to WT  [4][5][6]

lower than WT

on HFD

3.1.2 Body Composition Analysis

e Protocol:

o Use quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA)

for in vivo measurement of fat mass, lean mass, and free water content.

o For terminal studies, perform a carcass analysis by dissecting and weighing specific fat

pads (e.g., epididymal, retroperitoneal, inguinal white adipose tissue, and interscapular

brown adipose tissue).

o Data Presentation:
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Parameter Genotype Observation Reference
Generally lower than

Fat Mass KO [7]
WT
No significant

Lean Mass KO [7]

difference from WT

Brown Adipose Tissue
(BAT)

KO

Significantly higher
percentage of body
[31[41[5]

weight compared to
WT

3.1.3 Indirect Calorimetry

e Protocol:

o Acclimate rats to metabolic cages (e.g., CLAMS or TSE LabMaster) for 24-48 hours.

o Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory

exchange ratio (RER = VC0O2/V0O2), and energy expenditure over a 24-hour period.

o Monitor locomotor activity simultaneously using infrared beams.

e Data Presentation:

Parameter Genotype Observation Reference
Often higher than WT,

Energy Expenditure KO particularly during the [8]
dark cycle

) May show a
Respiratory Exchange
) KO preference for fat [7]

Ratio (RER) o

oxidation (lower RER)
o Reports vary, some
Locomotor Activity KO 9]

show reduced activity
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Endocrine Phenotyping

3.2.1 Basal and Stimulated Growth Hormone Levels
e Protocol:

o For basal levels, collect blood from undisturbed, freely moving rats via a cannula or from
trunk blood following decapitation.

o For stimulated levels, follow the protocol in Section 2.3.2.

o Data Presentation:

o Plasma Growth
Condition Genotype Reference
Hormone (GH)

Basal KO Lower than WT [3]
Ghrelin-Stimulated WT Significant increase [3114]
KO No response [31[4]

Section 4: Ghrelin Receptor Signhaling Pathway

The ghrelin receptor is a G protein-coupled receptor (GPCR) that can activate multiple
downstream signaling pathways. Understanding these pathways is crucial for interpreting the
phenotype of the knockout model and for drug development.
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Caption: Ghrelin receptor signaling pathways.

Conclusion
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The generation and thorough characterization of ghrelin receptor knockout rat models provide
an invaluable tool for understanding the complex roles of the ghrelin system in physiology and
disease. The protocols and data presented in these application notes offer a comprehensive
guide for researchers to successfully create and validate these models, and to perform the
necessary phenotypic analyses to advance our knowledge in the fields of metabolism,
neuroendocrinology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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